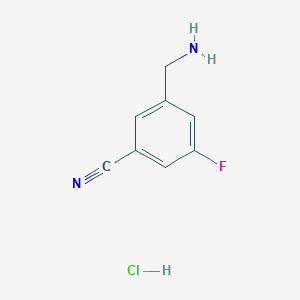

3-(Aminomethyl)-5-fluorobenzonitrile hydrochloride

Beschreibung

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its benzenering substitution pattern. The parent structure is benzonitrile, a benzene ring with a nitrile group (-C≡N) at position 1. The substituents include an aminomethyl group (-CH2NH2) at position 3 and a fluorine atom (-F) at position 5. The hydrochloride salt form arises from the protonation of the primary amine group by hydrochloric acid. Thus, the full systematic IUPAC name is 3-(aminomethyl)-5-fluorobenzonitrile hydrochloride .

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1858241-69-6 , a unique identifier assigned to distinguish it from structurally similar molecules. This CAS number is critical for unambiguous referencing in chemical inventories, regulatory documents, and synthetic protocols.

The molecular formula C8H8ClFN2 reflects the composition of one benzene ring (C6H5), one nitrile group (C≡N), one aminomethyl group (-CH2NH2), one fluorine atom, and one hydrochloric acid (HCl) moiety. The molecular weight is 186.61 g/mol , calculated from the atomic masses of its constituent elements.

| Property | Value |

|---|---|

| CAS Registry Number | 1858241-69-6 |

| IUPAC Name | 3-(Aminomethyl)-5-fluorobenzonitrile hydrochloride |

| Molecular Formula | C8H8ClFN2 |

| Molecular Weight | 186.61 g/mol |

| SMILES Notation | N#CC1=CC(F)=CC(CN)=C1.[H]Cl |

The SMILES notation N#CC1=CC(F)=CC(CN)=C1.[H]Cl encodes the connectivity of atoms, confirming the positions of the nitrile, fluorine, and aminomethyl groups on the aromatic ring.

Structural Relationship to Substituted Benzonitrile Derivatives

3-(Aminomethyl)-5-fluorobenzonitrile hydrochloride belongs to the broader class of substituted benzonitriles, which are characterized by a benzene ring with a nitrile group and additional functional groups. Its structural uniqueness lies in the meta -positioned aminomethyl group relative to the nitrile and the para -positioned fluorine relative to the aminomethyl group.

Comparative analysis with related derivatives highlights the impact of substituent positioning on chemical properties. For example:

- 5-(Aminomethyl)-2-fluorobenzonitrile hydrochloride (CAS 1638487-42-9) is a positional isomer where the fluorine and aminomethyl groups occupy positions 2 and 5, respectively.

- (3-Fluorophenyl)methanamine hydrochloride (CAS 658-25-3) lacks the nitrile group but retains the 3-fluorophenyl and aminomethyl motifs.

The presence of the nitrile group introduces electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitution or catalytic hydrogenation reactions. In contrast, the fluorine atom enhances metabolic stability and lipophilicity, a common strategy in medicinal chemistry.

Eigenschaften

Molekularformel |

C8H8ClFN2 |

|---|---|

Molekulargewicht |

186.61 g/mol |

IUPAC-Name |

3-(aminomethyl)-5-fluorobenzonitrile;hydrochloride |

InChI |

InChI=1S/C8H7FN2.ClH/c9-8-2-6(4-10)1-7(3-8)5-11;/h1-3H,4,10H2;1H |

InChI-Schlüssel |

VKMVSVYROKGDEV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1C#N)F)CN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 3-(Aminomethyl)-5-Fluorobenzonitrile-Hydrochlorid beinhaltet typischerweise einen mehrstufigen Prozess. Eine gängige Methode umfasst die folgenden Schritte:

Nitrierung: Das Ausgangsmaterial, 5-Fluorobenzonitril, wird einer Nitrierung unterzogen, um eine Nitrogruppe in meta-Position einzuführen.

Reduktion: Die Nitrogruppe wird dann zu einer Aminogruppe reduziert, indem ein Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet wird.

Aminomethylierung: Das resultierende 3-Amino-5-Fluorobenzonitril wird dann unter sauren Bedingungen einer Aminomethylierung mit Formaldehyd und einem sekundären Amin unterzogen, um die Aminomethylgruppe einzuführen.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 3-(Aminomethyl)-5-Fluorobenzonitrile-Hydrochlorid kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung automatisierter Reaktoren und optimierter Reaktionsbedingungen kann die Produktionskosten deutlich senken und die Skalierbarkeit verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

3-(Aminomethyl)-5-Fluorobenzonitrile-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminomethylgruppe kann oxidiert werden, um entsprechende Imine oder Nitrile zu bilden.

Reduktion: Die Nitrilgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.

Substitution: Das Fluoratom kann durch andere Nukleophile wie Hydroxyl- oder Alkylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydroxid (NaOH) oder Alkylhalogenide.

Hauptprodukte

Oxidation: Bildung von Iminen oder Nitrilen.

Reduktion: Umwandlung in primäre Amine.

Substitution: Einführung verschiedener funktioneller Gruppen anstelle des Fluoratoms.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(Aminomethyl)-5-Fluorobenzonitrile-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Aminomethylgruppe kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden, während das Fluoratom an Halogenbindungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-5-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Compound 1: [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine Hydrochloride ()

- Molecular Formula : C₁₀H₁₀ClFN₂O

- Key Features: Isoxazole ring with a 4-fluorophenyl substituent and aminomethyl hydrochloride.

- Comparison :

- The isoxazole heterocycle introduces ring strain and metabolic stability compared to the planar benzonitrile core .

- Fluorine is positioned on the phenyl ring (para to isoxazole), whereas in the target compound, fluorine is meta to the nitrile group.

- Applications: Likely used in kinase inhibitors due to isoxazole’s role in mimicking adenine in ATP-binding pockets.

Compound 2: (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine Hydrochloride ()

- Molecular Formula : C₈H₇BrClF₃N

- Key Features : Bromine and trifluoromethyl (-CF₃) substituents.

- Comparison: The -CF₃ group is more lipophilic than the nitrile, increasing logP (predicted logP: 2.8 vs. 1.5 for the target) . Applications: Intermediate in agrochemicals due to halogenated aromatic systems.

Compound 3: [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine Dihydrochloride ()

- Molecular Formula : C₈H₁₀Cl₂FN₃

- Key Features : Benzimidazole core with dihydrochloride salt.

- Comparison :

Compound 4: (R)-3-(1-Aminoethyl)-5-fluorophenol Hydrochloride ()

- Molecular Formula: C₈H₁₁ClFNO

- Key Features: Chiral aminoethyl side chain and phenolic -OH group.

- Comparison: Phenolic -OH (pKa ~10) introduces acidity absent in the nitrile-containing target . Stereochemistry (R-configuration) may influence binding to chiral biological targets (e.g., GPCRs). Applications: Neurological drug candidates.

Biologische Aktivität

3-(Aminomethyl)-5-fluorobenzonitrile hydrochloride is an aromatic amine compound that has garnered attention for its significant biological activity. This article delves into its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with an aminomethyl group (-CH2NH2), a fluorine atom, and a nitrile group (-CN). This unique structure allows for diverse chemical properties, making it valuable in pharmaceutical synthesis and agrochemical applications. The aminomethyl group facilitates hydrogen bonding with biological macromolecules, while the fluorine atom can participate in halogen bonding, influencing enzyme activity and receptor binding.

Mechanisms of Biological Activity

The biological activity of 3-(Aminomethyl)-5-fluorobenzonitrile hydrochloride is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Hydrogen Bonding : The aminomethyl group enhances interactions with enzymes and receptors.

- Halogen Bonding : The fluorine atom contributes to the stability of drug-receptor complexes.

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in disease processes, particularly in neurological disorders .

Inhibitory Effects on Enzymes

Recent studies have explored the inhibitory effects of 3-(Aminomethyl)-5-fluorobenzonitrile hydrochloride on various enzymes. For example, it has been identified as a potent inhibitor of the papain-like protease (PLpro) from SARS-CoV-2, demonstrating significant antiviral activity. In vitro assays revealed that derivatives of this compound could effectively restore interferon-induced signaling pathways in human cells, suggesting potential applications in COVID-19 treatment .

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of 3-(Aminomethyl)-5-fluorobenzonitrile hydrochloride against structurally similar compounds. The following table summarizes findings from these studies:

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| 3-(Aminomethyl)benzeneboronic acid hydrochloride | Boronic acid functional group | Useful in Suzuki coupling reactions | |

| 4-(Aminomethyl)-3-fluorobenzonitrile hydrochloride | Different amino group position | Variation in reactivity | |

| 4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride | Different fluorine position | Influences biological activity |

These comparisons highlight the unique biological profile of 3-(Aminomethyl)-5-fluorobenzonitrile hydrochloride, particularly its enhanced reactivity due to the combination of the fluorine atom and nitrile group.

Potential Therapeutic Applications

The compound's ability to modulate enzyme activity suggests several therapeutic applications:

- Neurological Disorders : Its interaction with neurotransmitter receptors may provide insights into treatments for conditions like depression or anxiety.

- Antiviral Agents : As demonstrated in studies related to SARS-CoV-2, it holds promise as a candidate for antiviral drug development.

- Cancer Therapy : Ongoing research is investigating its role in inhibiting tumor growth through enzyme modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.